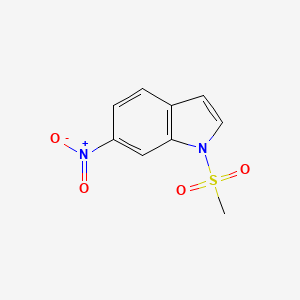

N-methanesulfonyl-6-nitroindole

Description

Properties

Molecular Formula |

C9H8N2O4S |

|---|---|

Molecular Weight |

240.24 g/mol |

IUPAC Name |

1-methylsulfonyl-6-nitroindole |

InChI |

InChI=1S/C9H8N2O4S/c1-16(14,15)10-5-4-7-2-3-8(11(12)13)6-9(7)10/h2-6H,1H3 |

InChI Key |

YKXPZGGMJZIDLJ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1C=CC2=C1C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

N-methanesulfonyl-6-nitroindole has been investigated for its potential anticancer properties. Studies have shown that derivatives of 5-nitroindole, closely related to this compound, exhibit significant anti-proliferative effects against various cancer cell lines. For instance, a study reported that substituted 5-nitro indole compounds demonstrated IC50 values as low as 5.08 μM against HeLa cells, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5-Nitroindole Derivative 1 | HeLa | 5.08 |

| 5-Nitroindole Derivative 2 | HeLa | 5.89 |

1.2 Inhibition of Soluble Epoxide Hydrolase

Recent research highlights the role of this compound as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in inflammatory disorders, cancer, and neurodegenerative diseases like Alzheimer's. The inhibition of sEH can lead to enhanced levels of bioactive lipids that have protective roles in various diseases .

Organic Synthesis

2.1 Synthesis of Indole Derivatives

This compound serves as a versatile building block in organic synthesis. It has been utilized in the synthesis of various indole derivatives through alkylation and acylation reactions. For example, the compound can undergo alkylation with different alkyl bromides to yield N-alkylated indoles with yields ranging from 62% to 85% .

| Reaction Type | Reactants | Yield (%) |

|---|---|---|

| Alkylation | This compound + Alkyl Bromide | 62-85 |

| Acylation | This compound + Acyl Chloride | 39-68 |

Biochemical Research

3.1 Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between this compound and various biological targets. These studies provide insights into the binding affinity and mechanism of action at the molecular level, aiding in the design of more effective derivatives with enhanced biological activity .

3.2 Antimicrobial Properties

The antimicrobial activity of compounds related to this compound has also been evaluated against a range of microorganisms. In vitro tests showed promising results against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

| Microorganism | Compound Tested | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | Indole Derivative A | 21 |

| Escherichia coli | Indole Derivative B | 18 |

Case Studies

4.1 Case Study: Anti-inflammatory Effects

In a recent study focusing on inflammatory-based disorders, this compound derivatives were shown to reduce inflammation markers in vitro, suggesting their potential as therapeutic agents for conditions like arthritis and asthma .

4.2 Case Study: Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of compounds derived from this compound in models of neurodegeneration, indicating their potential utility in treating Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between N-methanesulfonyl-6-nitroindole and related compounds:

Preparation Methods

Procedure:

-

Starting Material : 6-Nitroindole (synthesized via nitration of indole using HNO₃/H₂SO₄ at 0–5°C).

-

Reaction :

-

Workup :

Key Data :

Mechanistic Insight :

The indole nitrogen attacks the electrophilic sulfur in methanesulfonyl chloride, forming a sulfonamide bond. Triethylamine neutralizes HCl, driving the reaction forward.

Nitration of N-Methanesulfonylindole

For cases where 6-nitroindole is inaccessible, nitration of N-methanesulfonylindole offers an alternative. The methanesulfonyl group directs nitration to the 6-position due to its electron-withdrawing nature.

Procedure:

-

Starting Material : N-Methanesulfonylindole (synthesized via sulfonylation of indole).

-

Nitration :

-

Workup :

Key Data :

Challenges :

-

Competing nitration at positions 4 or 5 may occur if temperature control is inadequate.

-

Over-nitration can lead to di-nitro byproducts.

Multi-Step Synthesis from ortho-Substituted Nitro Precursors

For scalable production, multi-step routes starting from substituted anilines or nitrobenzene derivatives are employed.

Example Pathway:

-

Synthesis of 2-Methyl-3-nitroaniline :

-

Cyclization to 6-Nitroindole :

-

Sulfonylation :

Key Data :

| Step | Yield | Conditions |

|---|---|---|

| Nitration | 80–90% | HNO₃/H₂SO₄, 0°C |

| Cyclization | 65–75% | Pd/phenanthroline, 100°C |

| Overall Yield | 45–55% | – |

Alternative Methods and Innovations

Microwave-Assisted Sulfonylation

Microwave irradiation reduces reaction times:

Solid-Phase Synthesis

Immobilized indole derivatives on Wang resin enable iterative functionalization, though yields are moderate (50–60%).

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Direct Sulfonylation | High yield, simplicity | Requires pre-synthesized 6-nitroindole |

| Nitration | Avoids separate nitration step | Lower regioselectivity |

| Multi-Step | Scalable, flexible | Lengthy, lower overall yield |

Q & A

Q. What are the optimal synthetic routes for N-methanesulfonyl-6-nitroindole, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound typically involves sulfonylation of 6-nitroindole using methanesulfonyl chloride under controlled conditions. Key variables include temperature (e.g., 0°C to room temperature), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of reagents. Systematic optimization can be achieved through fractional factorial design to evaluate interactions between variables. For example, demonstrates a sulfonylation procedure where chlorosulfonic acid is added dropwise to a precursor, followed by staged temperature control and precipitation in ice water . Yield improvements may require purification via column chromatography or recrystallization, with purity validated by HPLC (refer to protocols in ).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation address ambiguities?

Methodological Answer: A multi-technique approach is recommended:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm sulfonamide group integration and nitro-substitution patterns.

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- IR spectroscopy to identify sulfonyl (S=O, ~1350 cm⁻¹) and nitro (N-O, ~1520 cm⁻¹) stretches.

Ambiguities in NMR splitting patterns (e.g., overlapping peaks) can be resolved using 2D techniques like COSY or HSQC. underscores the importance of referencing standardized spectral databases (e.g., NIST Chemistry WebBook) for cross-validation .

Q. How should researchers assess the stability of this compound under varying storage and experimental conditions?

Methodological Answer: Stability studies should include:

- Thermogravimetric analysis (TGA) to evaluate decomposition temperatures.

- Forced degradation studies under acidic, basic, oxidative, and photolytic conditions (e.g., 0.1 M HCl, 30% H₂O₂, UV light).

- Long-term storage trials at 4°C, -20°C, and room temperature, with periodic HPLC assays to monitor purity. highlights the use of stability-indicating methods for pharmaceuticals, which can be adapted here .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

Methodological Answer: Contradictions may arise from variations in assay conditions (e.g., cell lines, compound concentrations) or synthetic impurities. To address this:

- Conduct dose-response curves across multiple cell models (e.g., ’s anti-HIV-1 assays using MT-4 cells) .

- Validate compound purity via orthogonal methods (e.g., LC-MS, elemental analysis).

- Perform meta-analysis of published data using tools like RevMan to identify confounding variables (see ’s comparative methodology) .

Q. What computational strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound in drug design?

Methodological Answer:

- Molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., HIV-1 reverse transcriptase in ) .

- Quantum mechanical calculations (DFT) to map electrostatic potentials and nucleophilic/electrophilic sites.

- QSAR modeling using descriptors like logP, polar surface area, and Hammett constants. emphasizes framing hypotheses within a conceptual research framework, such as correlating electronic properties with inhibitory potency .

Q. How should researchers design experiments to probe the mechanistic role of the nitro group in this compound’s reactivity?

Methodological Answer:

- Isotopic labeling (¹⁵N or ¹⁸O) to track nitro group participation in reactions.

- Kinetic isotope effect (KIE) studies to distinguish between rate-determining steps.

- Comparative synthesis of analogs (e.g., 6-cyano or 6-fluoro derivatives) to isolate electronic effects. ’s sulfonylation protocol can be modified to generate these analogs .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.